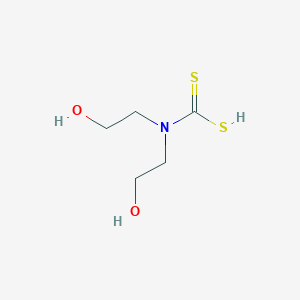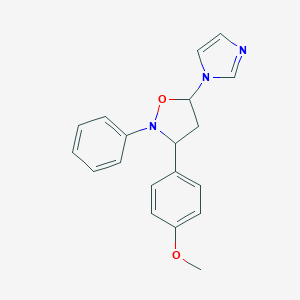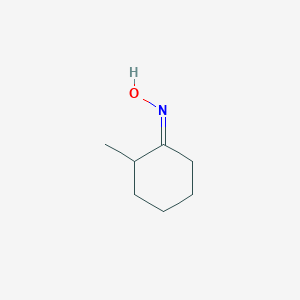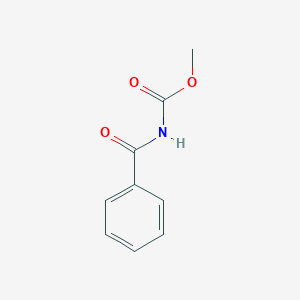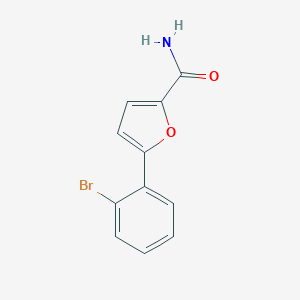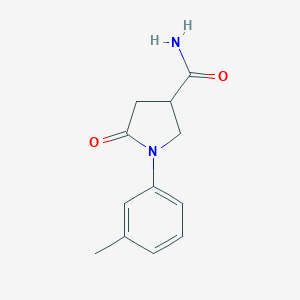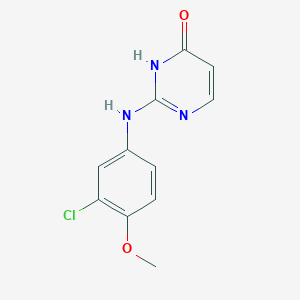
2-(3-chloro-4-methoxyanilino)-4(3H)-pyrimidinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-chloro-4-methoxyanilino)-4(3H)-pyrimidinone, also known as PD0325901, is a small molecule inhibitor that selectively targets mitogen-activated protein kinase (MAPK) kinase (MEK) 1 and 2. It has been extensively studied for its potential therapeutic applications in cancer treatment due to its ability to inhibit the MAPK pathway, which is frequently dysregulated in cancer cells.
作用機序
2-(3-chloro-4-methoxyanilino)-4(3H)-pyrimidinone inhibits MEK1 and MEK2, which are upstream kinases in the MAPK pathway. This leads to downstream inhibition of extracellular signal-regulated kinase (ERK) 1 and 2, which are critical mediators of cell proliferation, survival, and differentiation. Inhibition of the MAPK pathway by 2-(3-chloro-4-methoxyanilino)-4(3H)-pyrimidinone has been shown to induce cell cycle arrest, apoptosis, and differentiation in cancer cells.
Biochemical and Physiological Effects
2-(3-chloro-4-methoxyanilino)-4(3H)-pyrimidinone has been shown to have a variety of biochemical and physiological effects in cancer cells. In addition to inducing cell cycle arrest, apoptosis, and differentiation, 2-(3-chloro-4-methoxyanilino)-4(3H)-pyrimidinone has also been shown to inhibit angiogenesis and invasion. These effects are thought to be mediated through downstream inhibition of ERK1 and 2.
実験室実験の利点と制限
2-(3-chloro-4-methoxyanilino)-4(3H)-pyrimidinone has several advantages for lab experiments. It is a highly selective inhibitor of MEK1 and MEK2, which reduces the potential for off-target effects. Additionally, 2-(3-chloro-4-methoxyanilino)-4(3H)-pyrimidinone has been extensively characterized in preclinical studies, which provides a wealth of information on its mechanism of action and potential therapeutic applications.
One limitation of 2-(3-chloro-4-methoxyanilino)-4(3H)-pyrimidinone is that it may not be effective in all cancer types. Additionally, the development of resistance to 2-(3-chloro-4-methoxyanilino)-4(3H)-pyrimidinone has been reported in some cancer cell lines, which may limit its long-term efficacy.
将来の方向性
There are several future directions for research on 2-(3-chloro-4-methoxyanilino)-4(3H)-pyrimidinone. One area of interest is the development of combination therapies that target multiple pathways in cancer cells. Additionally, there is ongoing research on the use of 2-(3-chloro-4-methoxyanilino)-4(3H)-pyrimidinone in combination with immunotherapy to enhance anti-tumor immune responses. Finally, there is interest in the development of 2-(3-chloro-4-methoxyanilino)-4(3H)-pyrimidinone analogs with improved pharmacokinetic properties and efficacy.
合成法
The synthesis of 2-(3-chloro-4-methoxyanilino)-4(3H)-pyrimidinone involves several steps, including the formation of a pyrimidine ring, introduction of a chlorine atom, and attachment of a methoxy group. The final compound is obtained through a series of purification steps, including column chromatography and recrystallization.
科学的研究の応用
2-(3-chloro-4-methoxyanilino)-4(3H)-pyrimidinone has been widely used in scientific research for its ability to inhibit the MAPK pathway. It has been shown to be effective in a variety of cancer cell lines, including melanoma, colon, and lung cancer. Additionally, 2-(3-chloro-4-methoxyanilino)-4(3H)-pyrimidinone has been used in preclinical studies to investigate its potential therapeutic applications in other diseases, such as neurofibromatosis type 1 and Noonan syndrome.
特性
製品名 |
2-(3-chloro-4-methoxyanilino)-4(3H)-pyrimidinone |
|---|---|
分子式 |
C11H10ClN3O2 |
分子量 |
251.67 g/mol |
IUPAC名 |
2-(3-chloro-4-methoxyanilino)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C11H10ClN3O2/c1-17-9-3-2-7(6-8(9)12)14-11-13-5-4-10(16)15-11/h2-6H,1H3,(H2,13,14,15,16) |
InChIキー |
MDGXFIRSDHBGIP-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)NC2=NC=CC(=O)N2)Cl |
正規SMILES |
COC1=C(C=C(C=C1)NC2=NC=CC(=O)N2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-methoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide](/img/structure/B224117.png)
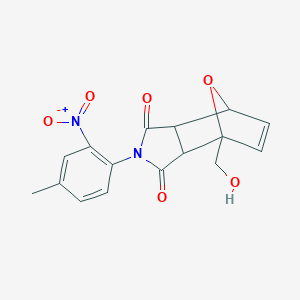
![2-benzamido-N-[4-[(2-benzamidobenzoyl)amino]butyl]benzamide](/img/structure/B224121.png)
![4-{4-[(Hexyloxy)carbonyl]anilino}-3,5-bisnitrobenzoic acid](/img/structure/B224123.png)
![2-(1,3-Benzoxazol-2-yl)-5-[(2-methylbenzoyl)amino]phenyl 2-methylbenzoate](/img/structure/B224125.png)
![N-(4-hydroxyphenyl)-2-[4-(2-methylpropyl)phenyl]propanamide](/img/structure/B224128.png)
